4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone
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Overview
Description
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-3-hydroxy-1-cyclohexa-2,5-dienone is a benzodioxine.
Scientific Research Applications
Chemical Reactions and Synthesis
This compound has been a subject of study in various chemical reactions and synthetic processes. For instance, it has been observed that similar quinone imines react with nucleophiles following a 1,8-addition pattern, as demonstrated in the synthesis of related compounds involving reactions with hydrogen halides and secondary aliphatic and primary aromatic amines (Murashevich et al., 2014). This indicates its potential use in complex chemical syntheses and as a building block in organic chemistry.
Antitumor and Apoptotic Effects
Studies have shown that compounds with similar structures exhibit in vitro antiproliferative activity against various carcinoma cell lines, indicating their potential as novel anticancer agents. These compounds have been observed to induce apoptosis in cancer cells, which is a critical pathway for the development of new cancer therapies (Chew et al., 2006).
Antibacterial and Anti-inflammatory Properties
Research has also explored the antibacterial and anti-inflammatory potential of related compounds. For example, sulfonamides bearing a 1,4-benzodioxin ring have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use in treating bacterial infections (Abbasi et al., 2017). Additionally, the synthesis of benzohydrazide derivatives and their observed biological activities, including insecticidal and anti-nematode effects, further highlights the compound's potential in pharmaceutical applications (Konovalova et al., 2020).
Solvatochromic Properties
The solvatochromic properties of related quinonic compounds have been investigated, demonstrating their use as analytical reagents in screening different solvents (Babu et al., 2010). This suggests potential applications in analytical chemistry for solvent identification and characterization.
Properties
Molecular Formula |
C16H13N3O4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,4-dihydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N3O4S/c20-10-2-3-11(12(21)8-10)15-17-18-16(24)19(15)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8,20-21H,5-6H2,(H,18,24) |
InChI Key |
FQOSLXVLYVFXEN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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